Selective Cytotoxicity Profile: Solid Tumor vs. Leukemia GI50 in NCI‑60 Panel
Methylprotodioscin exhibits a distinctly selective cytotoxicity profile in the NCI‑60 human tumor cell line panel. GI50 values are ≤10.0 μM for most solid tumor lines, with particular potency in colon (HCT‑15) and breast (MDA‑MB‑435) lines (GI50 <2.0 μM), whereas leukemia cell lines show only moderate sensitivity (GI50 10–30 μM). [1] This solid‑tumor preference is consistent with the traditional use of the source plant for solid malignancies rather than leukemias.
| Evidence Dimension | Growth inhibition (GI50) in NCI‑60 panel |
|---|---|
| Target Compound Data | Solid tumors: GI50 ≤10.0 μM; HCT‑15, MDA‑MB‑435: GI50 <2.0 μM; Leukemia: GI50 10–30 μM |
| Comparator Or Baseline | Other saponins (protodioscin, dioscin) — no comparable NCI‑60 selectivity data reported |
| Quantified Difference | Solid tumor selectivity: ~10‑fold difference in GI50 range between solid and leukemia lines |
| Conditions | NCI‑60 human tumor cell line panel, in vitro cytotoxicity assay |
Why This Matters
This solid‑tumor selectivity informs rational selection of Methylprotodioscin for screening programs focused on carcinomas and sarcomas rather than hematologic malignancies.
- [1] Hu K, Yao X. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro. Cancer Invest. 2003;21(3):389-93. PMID: 12901285. View Source
